molecular formula C16H19N3O3 B2394077 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1235218-86-6

2-(benzo[d][1,3]dioxol-5-yl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No. B2394077
CAS RN: 1235218-86-6
M. Wt: 301.346
InChI Key: VCIGQHJVSQZMHZ-UHFFFAOYSA-N
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Description

The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide” is an organic compound . It is a derivative of 4H-benzo[d][1,3]dioxin-4-one .


Synthesis Analysis

The synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives, which are related to the compound , has been described in the literature . The reaction is mediated by CuI and NaHCO3 in acetonitrile . Room temperature amidation of the synthesized 1,3-benzodioxinones with primary amines readily afforded the corresponding salicylamides in moderate to good yields .


Chemical Reactions Analysis

The compound “this compound” is likely to be involved in organic synthesis reactions . The reaction is mediated by CuI and NaHCO3 in acetonitrile .

Scientific Research Applications

Radioligand Development for A2B Adenosine Receptors

A study by Baraldi et al. (2004) introduced MRE 2029-F20 as a selective antagonist ligand for A2B adenosine receptors, highlighting its potential in pharmacological characterization and receptor mapping. This research indicates the relevance of structurally similar acetamides in developing tools for studying specific receptor subtypes in the human body, suggesting possible research applications in understanding receptor-mediated physiological and pathological processes (Baraldi et al., 2004).

Synthesis of Carbohydrate Derivatives

Research into the synthesis of carbohydrate derivatives, such as the work by Yoshimura et al. (1972) on derivatives of 2-acetamido-2-deoxy-D-mannose, and by Jacquinet and Sinaÿ (1974) on methyl 2-acetamido-2-deoxy-β-D-glucofuranoside, demonstrates the compound's potential application in the synthesis of complex carbohydrates. These studies provide a foundation for exploring the synthesis and functionalization of carbohydrate molecules for various biomedical applications, including drug delivery and biomarker development (Yoshimura et al., 1972); (Jacquinet and Sinaÿ, 1974).

Coordination Complexes and Antioxidant Activity

The study by Chkirate et al. (2019) on pyrazole-acetamide derivatives forming Co(II) and Cu(II) coordination complexes underlines the role of acetamide derivatives in forming coordination complexes with potential antioxidant activities. This suggests the compound's utility in synthesizing new materials with specific electrochemical or biological properties, including antioxidative agents (Chkirate et al., 2019).

Antimicrobial and Anti-inflammatory Agents

The synthesis of novel heterocycles incorporating thiadiazole moiety for potential antimicrobial and anti-inflammatory applications, as reported by Fadda et al. (2017), and the development of pyrazole, isoxazole, and other derivatives as reported by Kendre et al. (2015), indicate the broad potential of acetamide derivatives in medicinal chemistry. These compounds' ability to serve as cores or modifiers in molecules with significant biological activities hints at the possible research directions for exploring antimicrobial and anti-inflammatory properties (Fadda et al., 2017); (Kendre et al., 2015).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-10(2)19-15(6-11(3)18-19)17-16(20)8-12-4-5-13-14(7-12)22-9-21-13/h4-7,10H,8-9H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIGQHJVSQZMHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC3=C(C=C2)OCO3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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